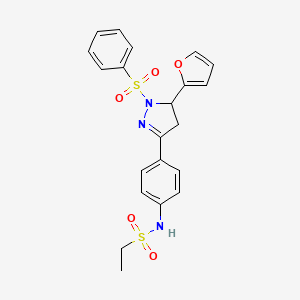

N-(4-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

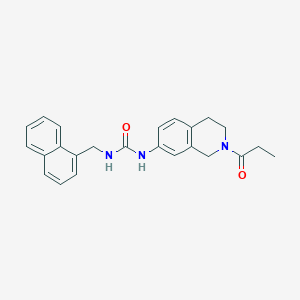

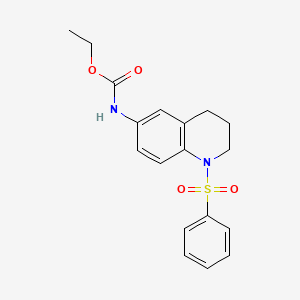

The compound “N-(4-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide” is a complex organic molecule that contains several functional groups, including a furan ring, a phenylsulfonyl group, a pyrazol ring, and an ethanesulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Furan is a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms . Pyrazine is another heterocyclic compound characterized by a ring structure containing four atoms of carbon and two of nitrogen .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including polymerization .Scientific Research Applications

Antimicrobial Applications

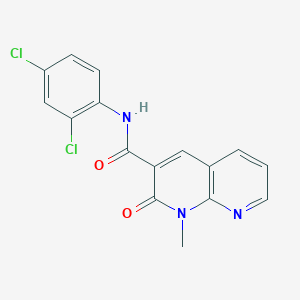

Research has demonstrated the synthesis of various sulfone derivatives incorporating pyrazolo[1,5-a]pyrimidine ring systems, showcasing significant antimicrobial activities against bacteria and fungi, often surpassing the activity of reference drugs. These findings suggest the potential of these compounds in developing new antimicrobial agents (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

Anti-inflammatory and Analgesic Applications

Another area of research has focused on celecoxib derivatives, demonstrating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests their potential in creating multifunctional drugs with minimized gastric toxicity, offering a therapeutic advantage over existing treatments (Ş. Küçükgüzel et al., 2013).

Anticancer Applications

Studies have also explored the cytotoxic effects of sulfonamide derivatives, revealing promising anticancer potentials against various tumor cell lines. This area of research is crucial for developing novel anticancer agents that can offer selective toxicity towards cancer cells while sparing healthy cells (H. Gul et al., 2016; H. Gul et al., 2016).

Enzyme Inhibition

The research has identified sulfonamide derivatives as potent inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, highlighting their therapeutic potential in treating conditions related to enzyme dysregulation. This discovery opens avenues for the development of drugs targeting specific biochemical pathways involved in disease progression (Dilan Ozmen Ozgun et al., 2019).

Safety and Hazards

properties

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S2/c1-2-30(25,26)23-17-12-10-16(11-13-17)19-15-20(21-9-6-14-29-21)24(22-19)31(27,28)18-7-4-3-5-8-18/h3-14,20,23H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXNRVILUQJJQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2946805.png)

![2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2946806.png)

![N-(3,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2946807.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2946811.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2946812.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B2946813.png)

![2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2946816.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2946824.png)